1,3,5-Triazin-2(1H)-one,4-amino-1-(3,5-di-O-benzoyl-2-deoxy-b-L-threo-pentofuranosyl)-
Overview
Description
1,3,5-Triazin-2(1H)-one,4-amino-1-(3,5-di-O-benzoyl-2-deoxy-b-L-threo-pentofuranosyl)- is a complex organic compound that belongs to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazin-2(1H)-one,4-amino-1-(3,5-di-O-benzoyl-2-deoxy-b-L-threo-pentofuranosyl)- typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through cyclization reactions involving appropriate precursors such as cyanuric chloride and amines.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the Deoxypentofuranosyl Moiety: This step involves glycosylation reactions where the sugar moiety is attached to the triazine ring.
Benzoyl Protection: The hydroxyl groups of the sugar moiety are protected using benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazin-2(1H)-one,4-amino-1-(3,5-di-O-benzoyl-2-deoxy-b-L-threo-pentofuranosyl)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Substitution: The benzoyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce dihydrotriazine compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: It could be explored for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,3,5-Triazin-2(1H)-one,4-amino-1-(3,5-di-O-benzoyl-2-deoxy-b-L-threo-pentofuranosyl)- would depend on its specific application. For example:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Chemical Reactions: It may act as a catalyst or intermediate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: The parent compound of the triazine family.
Cyanuric Chloride: A triazine derivative used as a precursor in various syntheses.
Benzoyl-Protected Sugars: Compounds with benzoyl groups protecting hydroxyl functionalities.
Uniqueness
1,3,5-Triazin-2(1H)-one,4-amino-1-(3,5-di-O-benzoyl-2-deoxy-b-L-threo-pentofuranosyl)- is unique due to its specific combination of a triazine ring, an amino group, and a benzoyl-protected sugar moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for specialized applications.
Properties
IUPAC Name |
[(2S,3S,5S)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-benzoyloxyoxolan-2-yl]methyl benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O6/c23-21-24-13-26(22(29)25-21)18-11-16(32-20(28)15-9-5-2-6-10-15)17(31-18)12-30-19(27)14-7-3-1-4-8-14/h1-10,13,16-18H,11-12H2,(H2,23,25,29)/t16-,17-,18-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBDEADADFZSJF-BZSNNMDCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC(=NC2=O)N)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](O[C@@H]1N2C=NC(=NC2=O)N)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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